N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride
Brand Name: Vulcanchem
CAS No.: 2749910-75-4
VCID: VC16580676
InChI: InChI=1S/C22H28N2O.ClH/c1-18(20-9-5-3-6-10-20)17-23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21;/h3-12,18,22H,13-17H2,1-2H3;1H
SMILES:
Molecular Formula: C22H29ClN2O
Molecular Weight: 372.9 g/mol

N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride

CAS No.: 2749910-75-4

Cat. No.: VC16580676

Molecular Formula: C22H29ClN2O

Molecular Weight: 372.9 g/mol

* For research use only. Not for human or veterinary use.

N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride - 2749910-75-4

Specification

CAS No. 2749910-75-4
Molecular Formula C22H29ClN2O
Molecular Weight 372.9 g/mol
IUPAC Name N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]acetamide;hydrochloride
Standard InChI InChI=1S/C22H28N2O.ClH/c1-18(20-9-5-3-6-10-20)17-23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21;/h3-12,18,22H,13-17H2,1-2H3;1H
Standard InChI Key QADTVOORADOJIH-UHFFFAOYSA-N
Canonical SMILES CC(CN1CCC(CC1)N(C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3.Cl

Introduction

N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide, monohydrochloride, is a synthetic compound recognized primarily as an impurity related to fentanyl and its analogs. It belongs to the category of analgesics and anesthetics, specifically linked to the opioid family due to its structural similarities with fentanyl derivatives. This compound is significant in pharmacological studies and regulatory assessments concerning synthetic opioids.

Synonyms and CAS Number

  • Synonyms: N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide, monohydrochloride; Desmethyl β-methyl fentanyl .

  • CAS Number: 2749910-75-4 .

Synthesis

The synthesis of N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide involves multiple steps:

  • Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

  • Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced through a series of substitution reactions.

  • Acetylation: The final step involves the acetylation of the piperidine derivative to form the desired compound.

Mechanism of Action and Biological Effects

N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide acts as an agonist at the mu-opioid receptor, leading to analgesic effects. Its interaction with opioid receptors in the central nervous system is crucial for its pharmacological activity. The binding affinity and efficacy at opioid receptors can vary based on structural modifications, influencing potency and side effects associated with opioid compounds.

Research and Applications

This compound is significant in advancing understanding within pharmacology, particularly in studies related to synthetic opioids. Its role as an impurity in fentanyl synthesis highlights its relevance in regulatory assessments and quality control measures.

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